
5-Amino-2-methoxybenzenesulfonamide
Overview
Description
5-Amino-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S. . This compound is characterized by an amino group at the 5-position, a methoxy group at the 2-position, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Sulfonation: The resulting 5-amino-2-methoxyaniline is sulfonated using chlorosulfonic acid to introduce the sulfonamide group
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions
Major Products
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Tamsulosin
One of the most significant applications of 5-Amino-2-methoxybenzenesulfonamide is its role as an intermediate in the synthesis of tamsulosin, a selective alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). Tamsulosin alleviates urinary retention without causing significant hypotension, making it a preferred choice over other non-selective alpha blockers . The synthesis involves the reductive amination of methylbenzylketone, leading to the formation of the desired compound with high enantiomeric purity .
1.2. Antibacterial Properties
Research has indicated that sulfonamides, including this compound, possess antibacterial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections . The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.
Oncological Research
2.1. MYC Oncogene Inhibition
Recent studies have explored the potential of sulfonamide derivatives in targeting oncogenic pathways, particularly those involving the MYC oncogene. Research indicates that compounds disrupting protein-protein interactions within the MYC pathway may inhibit tumorigenesis effectively . While this compound has not been directly linked to MYC inhibition, its structural characteristics suggest it could serve as a scaffold for developing inhibitors targeting similar pathways.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxybenzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
2-Methylbenzenesulfonamide: Lacks the amino group.
3-Amino-4-methylbenzenesulfonamide: Different substitution pattern on the benzene ring
Uniqueness
5-Amino-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and methoxy groups, along with the sulfonamide group, makes it a versatile compound for various applications in chemistry, biology, and medicine .
Biological Activity
5-Amino-2-methoxybenzenesulfonamide is a sulfonamide compound known for its diverse biological activities and applications in medicinal chemistry. This compound, often used as an intermediate in the synthesis of pharmaceuticals, exhibits significant potential as an antimicrobial and anti-inflammatory agent. Its unique structure, featuring both amino and methoxy functional groups, contributes to its biological efficacy.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 190.23 g/mol
- Melting Point: 166-167 °C
Reactivity
The compound can undergo various chemical reactions:
- Oxidation: Typically with agents like hydrogen peroxide.
- Reduction: Using lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitutions at the amino or methoxy groups.
The primary mechanism of action involves the binding of the sulfonamide group to specific enzymes, inhibiting their activity. This inhibition affects various biochemical pathways, leading to the compound's biological effects.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by inflammation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, showing notable inhibitory effects:
Cell Line | IC (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 ± 1.2 | |
HEPG2 (Liver Cancer) | 12.3 ± 0.8 | |
A549 (Lung Cancer) | 9.8 ± 1.0 |
These findings suggest that the compound may disrupt tumor growth by targeting specific molecular pathways associated with cancer cell survival.
Study on Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Escherichia coli. The compound exhibited significant activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as a therapeutic agent in combating resistant infections.
Investigation into Anti-inflammatory Mechanisms
A study conducted by Zhang et al. focused on the anti-inflammatory effects of this sulfonamide in a murine model of acute inflammation. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its utility in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step functional group transformations. For example, a three-step process (acylation, sulfonation, and deprotection) can be adapted from the synthesis of structurally similar sulfonamides like 5-amino-2-methylbenzenesulfonamide . Key parameters include temperature control (e.g., 0–5°C for nitration), solvent selection (e.g., dichloromethane for acylation), and catalyst use (e.g., p-TsOH for protection steps). Yield optimization may require iterative adjustment of stoichiometry and reaction time.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups. Compare chemical shifts with literature data for similar compounds (e.g., δ 3.8 ppm for methoxy protons) .
- X-ray crystallography for definitive structural confirmation, as demonstrated for 5-amino-2-methylbenzenesulfonamide .
Q. What solvents are suitable for dissolving this compound in experimental settings?
- Methodology : The compound shows slight solubility in polar aprotic solvents like DMSO and methanol, as observed in structurally analogous sulfonamides . For in vitro assays, prepare stock solutions in DMSO (10–20 mM) and dilute with aqueous buffers (final DMSO concentration ≤1% to avoid cytotoxicity).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Discrepancies in antimicrobial or anticancer efficacy may arise from variations in assay conditions (e.g., bacterial strain specificity, cell line selection). To address this:
- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays).
- Perform dose-response curves (IC₅₀/EC₅₀ calculations) across multiple models.
- Compare results with structurally related compounds (e.g., dichlorobenzene-sulfonamide derivatives ).
Q. What strategies are effective for modifying the sulfonamide group to enhance target selectivity in enzyme inhibition studies?
- Methodology : Introduce substituents at the sulfonamide nitrogen or benzene ring to modulate steric and electronic effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) can enhance binding to hydrophobic enzyme pockets, as seen in VEGFR2 inhibitors .
- Bulkier substituents may improve selectivity by reducing off-target interactions. Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. How can researchers leverage the crystal structure of this compound to design novel analogs?
- Methodology : Analyze the X-ray crystal structure (if available) or use homology modeling based on related sulfonamides (e.g., 5-amino-2-methylbenzenesulfonamide ). Key parameters include:
- Hydrogen-bonding networks : The sulfonamide group often interacts with active-site residues (e.g., histidine or aspartic acid in carbonic anhydrase inhibitors).
- Packing motifs : Methoxy groups may influence solubility and crystallinity. Modify substituents to optimize bioavailability .
Q. What mechanistic insights can be gained from studying the oxidative degradation of this compound?
- Methodology : Perform forced degradation studies under oxidative conditions (e.g., H₂O₂/Fe²⁺) and analyze products via LC-MS. For example:
Properties
IUPAC Name |
5-amino-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYZMIPOAWOHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397583 | |
Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88508-44-5 | |
Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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